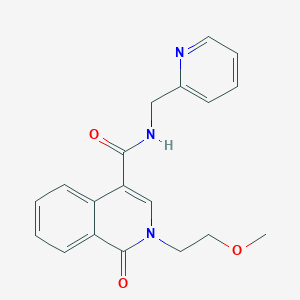

2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC14963933

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O3 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | 2-(2-methoxyethyl)-1-oxo-N-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O3/c1-25-11-10-22-13-17(15-7-2-3-8-16(15)19(22)24)18(23)21-12-14-6-4-5-9-20-14/h2-9,13H,10-12H2,1H3,(H,21,23) |

| Standard InChI Key | SSFJFQYBEMFEGF-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=CC=N3 |

Introduction

Synthesis Methods

The synthesis of isoquinoline derivatives often involves multi-step reactions, including condensation reactions, cyclization, and substitution reactions. For example, the synthesis of similar compounds might involve the reaction of an isoquinoline precursor with a suitable reagent to introduce the desired substituents.

Example Synthesis Steps:

-

Starting Material Preparation: Synthesis of the isoquinoline core.

-

Substitution Reaction: Introduction of the 2-pyridylmethyl group.

-

Esterification or Amidation: Attachment of the 2-methoxyethyl group.

Biological Activities

Isoquinoline derivatives have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activity of 2-(2-methoxyethyl)-1-oxo-N~4~-(2-pyridylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide would depend on its ability to interact with biological targets, such as enzymes or receptors.

| Biological Activity | Potential Mechanism |

|---|---|

| Anticancer | Inhibition of cell proliferation or induction of apoptosis. |

| Antimicrobial | Interference with microbial enzymes or membrane integrity. |

| Anti-inflammatory | Modulation of inflammatory pathways or cytokine production. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume